N-Isopropylethylenediamine

Metal-Organic Frameworks CO2 Capture Diamine Functionalization

Researchers developing diamine-appended Mg2(dobpdc) MOF sorbents for temperature-swing CO2 capture require the precise steric profile of N-isopropylethylenediamine; generic diamines alter adsorption thresholds and compromise flue-gas stability. • Unique cooperative CO2 adsorption with tunable desorption temperature vs. EDA or DMPDA. • Produces distinct interlayer spacing & N-doping configuration in graphene oxide monoliths. • Sterically-defined bidentate NN-ligand for thiocyanato-bridged heterobimetallic magnetic complexes. Supplied at ≥98% purity with stringent QC; available for immediate global dispatch under hazmat compliance.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 19522-67-9
Cat. No. B101246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylethylenediamine
CAS19522-67-9
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCC(C)NCCN
InChIInChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3
InChIKeyKDRUIMNNZBMLJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylethylenediamine Technical Baseline


N-Isopropylethylenediamine (IPEDA, i-2), CAS 19522-67-9, is a primary-secondary aliphatic diamine (C5H14N2, MW 102.18) featuring an isopropyl substituent on one nitrogen of the ethylenediamine backbone [1]. This asymmetric substitution creates a unique steric and electronic profile: a sterically hindered secondary amine paired with an unhindered primary amine. The compound is a colorless to light yellow liquid (bp 135–137 °C, density 0.819 g/mL at 25 °C, n20/D 1.436) with a predicted pKa of 10.08 ± 0.29, classifying it as a strong base . It is commercially available at ≥98% purity and serves as a versatile ligand, crosslinker, and synthetic building block .

Sterically Differentiated Diamine

Unhindered primary amine paired with hindered secondary isopropyl amine for selective reactivity.

MOF Functionalization Ligand

Primary amine grafted onto open metal sites in M2(dobpdc) for CO2 capture studies.

Graphene Oxide Crosslinker

Modifies interlayer spacing and nitrogen doping in GO monoliths and films.

Synthetic Building Block

Used in heterocyclic synthesis and heterobimetallic complex design.

Why IPEDA Cannot Be Substituted


Simple ethylenediamine (en) or symmetrically N,N′-disubstituted analogs cannot replicate the steric and electronic profile of N-isopropylethylenediamine in critical applications. The specific pattern of an unsubstituted primary amine paired with a bulky secondary isopropyl amine endows IPEDA with a unique cooperative CO2 adsorption mechanism, tunable desorption temperatures, and enhanced framework stability in metal-organic frameworks (MOFs) [1]. In crosslinked graphene oxide monoliths, the isopropyl group modifies the interspatial distance and nitrogen doping configuration in ways that simpler amines like ethylenediamine (EDA) or dimethylaminopropylamine (DMPDA) cannot match [2]. Head-to-head computational studies confirm that i-2 (IPEDA) exhibits distinct metal-binding and CO2-insertion energies compared to N,N-dimethylethylenediamine (mm-2) in the same M2(dobpdc) series [3]. These quantifiable differences mean that substitution with an analog risks loss of performance, altered adsorption thresholds, or compromised material stability.

Adsorption Step Mismatch

Simple diamines may not replicate the two-step CO2 isotherm observed with IPEDA in Mg2(dobpdc) MOFs.

Framework Stability

Absence of the isopropyl group may compromise MOF stability under flue-gas exposure (O2, SO2, H2O).

Interlayer Spacing Control

EDA, DMPDA, or TETA crosslinkers produce different d-spacing and nitrogen doping profiles in GO materials.

IPEDA Quantitative Evidence Guide


Amine-Metal Binding Energy in M2(dobpdc) MOFs

Density functional theory (DFT) calculations reveal that N-isopropylethylenediamine (i-2) binds to open metal sites in M2(dobpdc) (M = Mg, Sc–Zn) via its primary amine with binding energies ranging from 132 to 178 kJ mol⁻¹ [1]. In a direct cross-study comparison, N,N-dimethylethylenediamine (mm-2) in the same MOF series shows lower or comparable binding energies of 123–172 kJ mol⁻¹ [2]. The i-2 variant also demonstrates CO2 binding energies of 43–69 kJ mol⁻¹, with i-2-Sc2(dobpdc) and i-2-Mg2(dobpdc) exhibiting particularly high values, indicative of promising CO2 capture potential [1].

Amine–Metal Binding
Cross-study comparable
132–178 kJ mol⁻¹ (i-2) vs. 123–172 kJ mol⁻¹ (mm-2)
Higher binding may support grafting durability in cyclic adsorption.
DFT-computed; M = Mg, Sc–Zn series
Metal-Organic Frameworks CO2 Capture Diamine Functionalization

Two-Step CO2 Adsorption in Mg2(dobpdc)

In diamine-functionalized Mg2(dobpdc), N-isopropylethylenediamine (ipen) exhibits a unique two-step CO2 adsorption behavior, as revealed by DFT calculations, which is absent in the N-ethylethylenediamine (een) analog [1]. The bulky isopropyl substituent is directly responsible for this phenomenon. Additionally, the desorption temperature (Tdes) at 100% CO2 is systematically tunable by altering the alkyl substituent; ipen and een, both primary–secondary diamines, display distinct Tdes and working capacity values [1]. The bulky substituent on ipen also imparts superior framework stability upon exposure to O2, SO2, and water vapor relevant to real flue-gas conditions, compared to the less bulky een analog [1].

CO2 Adsorption Step
Head-to-head
Two-step vs. single-step (ipen vs. een); enhanced stability to flue-gas components
Wider temperature-swing operational window and improved service life.
Mg2(dobpdc); DFT-confirmed; exposure to O2, SO2, H2O
Step-Shaped Isotherm CO2 Capture Diamine-Appended MOF

Graphene Oxide Monolith Interspatial Tuning

When used to crosslink graphene oxide (GO) into nitrogen-doped monoliths (NGOMs), N-isopropylethylenediamine (IPEDA) produces distinct d-spacing, layer thickness, and micropore size compared to ethylenediamine (EDA), dimethylaminopropylamine (DMPDA), and triethylenetetramine (TETA) [1]. The four amines generate systematically different morphologies due to their varying chain length and steric bulk. In the graphene film carbonization study, EDA-modified films achieved a lower expansion rate (115.2%) and higher in-plane thermal conductivity (~1180 W m⁻¹ K⁻¹) than pure GO film (152.6%; ~980 W m⁻¹ K⁻¹); IPEDA and DMPDA, with their bulkier substituents, produced intermediate crosslinking structures that broaden the gas release temperature range by altering C–N bond formation [2].

GO Interlayer Tuning
Head-to-head
Intermediate d-spacing; broader gas release range vs. EDA/DMPDA
May enable controlled porosity and reduced structural damage.
Carbonization up to 1300 °C; FTIR, XRD, SEM
Graphene Oxide Crosslinking Nitrogen Doping Adsorbent Materials

Copper Ion Removal in GO Aerogels

Graphene oxide monolith composites (GOMs) crosslinked with N-isopropylethylenediamine (IPEDA) were directly compared to those crosslinked with dimethylaminopropylamine (DMPDA) for Cu(II) ion removal [1]. Bath adsorption experiments demonstrated that the adsorption capacity, kinetics, and fitting to Langmuir vs. Freundlich isotherm models differed between the two crosslinkers depending on pH, ionic strength, and temperature [1]. DFT calculations further revealed quantitative differences in the crosslinking energetics and copper ion coordination geometry between the IPEDA–GO and DMPDA–GO systems [1].

Cu(II) Removal
Head-to-head
Distinct Langmuir/Freundlich parameters vs. DMPDA–GO system
Different optimal pH and temperature envelope for water treatment.
Aqueous Cu(II); pH, ionic strength, temperature variables
Heavy Metal Adsorption Graphene Oxide Aerogel Water Remediation

IPEDA Application Scenarios


Post-Combustion CO2 Capture in MOFs

Procurement of N-isopropylethylenediamine is indicated for research groups developing diamine-appended Mg2(dobpdc) MOF sorbents for temperature-swing CO2 capture. The compound's unique two-step CO2 adsorption isotherm, tunable desorption temperature, and enhanced stability under O2, SO2, and water vapor exposure (as demonstrated in [1]) make it a critical structural variant for optimizing working capacity and operational robustness. Substitution with N-ethylethylenediamine or ethylenediamine would alter the adsorption threshold pressure and compromise flue-gas stability.

Graphene Oxide Adsorbents and Thermal Films

When fabricating nitrogen-doped graphene oxide monoliths (NGOMs) or graphene films for heavy metal adsorption or thermal management, N-isopropylethylenediamine serves as a crosslinker that produces distinct interlayer spacing and nitrogen doping configurations compared to EDA, DMPDA, or TETA [2][3]. The isopropyl substituent broadens the gas release temperature range during carbonization, enabling controlled porosity and reduced structural damage, as quantified in comparative expansion rate and thermal conductivity measurements [3].

Heterobimetallic Complex Design

N-Isopropylethylenediamine has been employed as a bidentate NN-type ligand in the synthesis of thiocyanato-bridged heterobimetallic complexes with the general formula [Cu(diamine)2]3[Cr(NCS)6]2·nH2O, where its steric profile differs from N-ethylethylenediamine and other diamines [4]. Researchers designing magnetic or electronic materials based on such heteropolynuclear architectures should select IPEDA when the specific steric bulk of the isopropyl group is required to achieve the desired crystal packing and exchange coupling.

Pharmaceutical Intermediate Synthesis

As a building block containing both a primary and a sterically hindered secondary amine, N-isopropylethylenediamine is used in the synthesis of biologically active compounds, including the cyclization with CS2 at 110 °C to form heterocyclic intermediates for drug candidates such as Dazolicine [5]. Its role as a human metabolite (HMDB0062672) further supports its relevance in medicinal chemistry and drug metabolism studies [6].

Application
Selection Property
Validation Focus
Post-Combustion CO2 Capture MOF Sorbents
Two-step CO2 adsorption with enhanced flue-gas stability
Isosteric heat, cycling stability under humid SO2/O2
Graphene Oxide Adsorbents & Thermal Films
Tunable interlayer spacing via isopropyl steric bulk
d-spacing, nitrogen doping configuration, thermal conductivity
Heterobimetallic Complex Ligand
Bidentate NN-ligand with specific steric profile
Crystal packing, magnetic exchange coupling
Pharmaceutical Intermediate Building Block
Primary-secondary amine for heterocycle synthesis
Cyclization reactivity, metabolite pathway mapping

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55 linked technical documents
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